(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMMZJKTVPTAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681343 | |
| Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-71-0 | |
| Record name | Boronic acid, B-[2-[(4-chlorophenoxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the compound's biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes, particularly kinases involved in cell signaling pathways related to proliferation and inflammation. This interaction can lead to significant biological effects, including reduced cell viability in cancerous cells and enhanced antimicrobial action against various microorganisms .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against a range of bacteria and fungi, showing effective inhibition zones ranging from 7 to 13 mm against species such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has also been noted, indicating its potential as a therapeutic agent in treating resistant infections.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Methicillin-resistant Staphylococcus aureus | 11 |
| Candida albicans | 9 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Studies indicate that at concentrations of 5 µM, the compound significantly reduced the viability of prostate cancer cells (PC-3), achieving a viability rate of only 33% compared to healthy fibroblast cells which maintained a viability rate of approximately 95% under similar conditions .
Table 2: Cytotoxic Effects on Cancer Cells
| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |
|---|---|---|
| 0.5 | 85 | 95 |
| 1 | 70 | 92 |
| 2 | 50 | 90 |
| 5 | 33 | 71 |
Antioxidant Activity
The compound also exhibits significant antioxidant properties. It was evaluated using several methods including DPPH and CUPRAC assays, demonstrating potent free radical scavenging activity with an IC50 value comparable to established antioxidants like α-Tocopherol . This suggests its potential utility in formulations aimed at reducing oxidative stress.
Case Studies
A notable case study involved the formulation of a cream containing this compound. The cream was assessed for its biological activities and found to possess strong antibacterial and antioxidant properties without exhibiting cytotoxic effects on healthy cells . Such formulations may be beneficial in dermatological applications.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions :
Boronic acids are pivotal in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds. This compound can serve as a coupling partner with aryl halides to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Building Blocks for Complex Molecules :
The compound acts as an essential building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic pathways.
Medicinal Chemistry
Therapeutic Applications :
Research indicates that boronic acid derivatives exhibit various biological activities, including anti-cancer and anti-inflammatory properties. They can act as inhibitors of specific enzymes involved in disease pathways, such as fructose-1,6-bisphosphatase (FBPase), which is crucial in gluconeogenesis and is a target for diabetes treatment . The compound's ability to modulate biological processes makes it a candidate for drug development.
Fluorescent Probes :
(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid has been utilized in developing fluorescent probes for detecting ions in biological systems. This application is significant for bioimaging and environmental monitoring, enhancing the understanding of cellular processes and environmental changes.
Environmental Applications
Electrochemical Degradation Studies :
Studies have explored the electrochemical degradation of chlorophenoxy herbicides related to this compound. Techniques such as anodic oxidation are employed to investigate their breakdown in wastewater treatment processes, contributing to environmental remediation efforts.
Materials Science
Responsive Polymers :
Boronic acid-functionalized polymers derived from this compound have shown promise in material science due to their responsiveness to pH and sugar concentrations. These materials can be used in drug delivery systems and responsive membranes, providing innovative solutions in biomedical applications.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Suzuki-Miyaura Reaction | Demonstrated effective coupling with various aryl halides using this compound as a reagent. | |
| Fluorescent Probes Development | Developed probes capable of detecting Fe³⁺ ions with high sensitivity, showcasing potential for bioimaging applications. | |
| Electrochemical Degradation | Analyzed the degradation pathways of chlorophenoxy herbicides using anodic oxidation techniques. |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are widely employed in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds. For (2-((4-chlorophenoxy)methyl)phenyl)boronic acid, this reaction would involve coupling with aryl halides (e.g., bromides or chlorides) under optimized catalytic conditions.
Key Reaction Conditions and Findings
Mechanistic Insight :
The boronic acid reacts with the aryl halide via oxidative addition, transmetallation, and reductive elimination steps. The steric bulk of the (4-chlorophenoxy)methyl group may influence coupling efficiency, particularly for ortho-substituted aryl halides .
Boronate Ester Formation
Boronic acids form stable esters with diols (e.g., pinacol), enhancing their solubility and stability. For this compound:
Experimental Protocol
-
Reagents : Triisopropyl borate (2.4 equiv), LDA (1.2 equiv) in THF at -78°C .
-
Outcome : Forms a boronate ester, which can be hydrolyzed back to the boronic acid under acidic conditions .
Applications :
-
Facilitates purification or protection of the boronic acid during multi-step syntheses.
-
Critical in medicinal chemistry for improving pharmacokinetic properties .
Ortho-Directed Functionalization
The boronic acid group can direct electrophilic substitution to the ortho position. For example:
Halogenation or Sulfonation
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Conditions : Electrophiles (e.g., SO₂, NFSI) with PdCl₂(AmPhos)₂ catalyst in i-PrOH at 75°C .
-
Outcome : Introduces functional groups (e.g., sulfonyl fluorides) at the ortho position relative to boron .
Acid-Catalyzed Protodeboronation
Under strongly acidic conditions, boronic acids may undergo protodeboronation:
Stability Note :
The electron-withdrawing 4-chlorophenoxy group could enhance stability against protodeboronation compared to simpler arylboronic acids .
Biological Interactions
While not a chemical reaction per se, the boronic acid moiety reversibly binds 1,2- and 1,3-diols (e.g., sugars), forming cyclic boronate esters. This property is exploited in:
Synthetic Limitations and Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid can be contextualized by comparing it with structurally related boronic acids. Below is a detailed analysis:
Structural Analogues and Substitution Effects
Physicochemical Properties
| Property | Target Compound | [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | (4-Chlorophenyl)boronic acid |
|---|---|---|---|
| LogP | ~2.8 (estimated) | ~1.9 | ~2.3 |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents due to methoxyethyl group | Low in water; soluble in THF |
| pKa | ~8.5 (boronic acid) | ~8.2 | ~8.7 |
Toxicity and Impurity Considerations
- Boronic acids like methyl phenyl boronic acid and carboxy phenyl boronic acid are regulated as genotoxic impurities in pharmaceuticals (e.g., Lumacaftor) at <1 ppm .
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
A common and efficient method for preparing aryl boronic acids is the palladium-catalyzed borylation of aryl halides:
- Starting Material: 2-(4-chlorophenoxy)methyl bromide or iodide derivatives can be prepared or purchased.
- Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2 with a base such as potassium acetate or potassium carbonate.
- Boron Source: Bis(pinacolato)diboron (B2Pin2).
- Conditions: Typically carried out in solvents like dioxane or DMF at 80–100°C under inert atmosphere.
- Outcome: The aryl halide is converted to the corresponding boronic ester, which can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
This method is widely used due to its mild conditions and high selectivity, particularly suitable for compounds bearing sensitive substituents such as chlorophenoxy groups.
Alternative Approaches: Direct C–H Borylation
Emerging methods involve direct borylation of C–H bonds on aromatic rings using iridium or rhodium catalysts:
- Catalysts: Iridium complexes such as [Ir(COD)(OMe)]2 with bipyridine ligands.
- Boron Source: B2Pin2 or HBPin.
- Selectivity: Directed ortho borylation can be achieved if suitable directing groups are present.
- Advantage: Avoids pre-functionalization of the aromatic ring.
While this strategy is promising, its application to (2-((4-chlorophenoxy)methyl)phenyl)boronic acid specifically requires further research and optimization.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield & Notes |
|---|---|---|---|
| Ullmann Coupling + Lithiation/Borylation | 2-iodobenzoic acid, 4-chlorophenol, CuI, K2CO3; Pd catalyst for borylation | Reflux in acetone or DMF; Pd catalysis at 80–100°C | High yield in coupling (83%); borylation yields vary |
| Pd-Catalyzed Miyaura Borylation | Aryl halide (bromo/iodo), B2Pin2, Pd(PPh3)4, KOAc | 80–100°C, inert atmosphere | High selectivity and moderate to high yields |
| Direct C–H Borylation | Iridium catalyst, B2Pin2, bipyridine ligand | Mild temperatures, inert atmosphere | Emerging method; less common for this substrate |
Research Findings and Considerations
- The Ullmann coupling step is well-established for forming aryl ethers with chlorophenoxy substituents and can be conducted under mild conditions with good yields.
- Palladium-catalyzed borylation is the most versatile and widely used method for introducing boronic acid groups on aromatic rings, compatible with various functional groups including chlorides.
- Direct C–H borylation offers a metal-catalyzed, pre-functionalization-free route but requires careful catalyst and ligand design and is less documented for this specific compound.
- Protection of the boronic acid as boronic esters (e.g., pinacol esters) during synthesis is common to improve stability and facilitate purification.
- Hydrolysis of boronic esters to free boronic acids is typically done under mild acidic or basic aqueous conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
